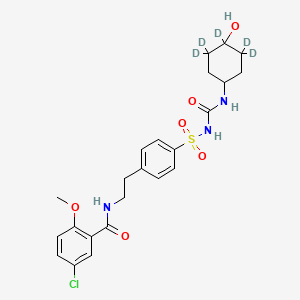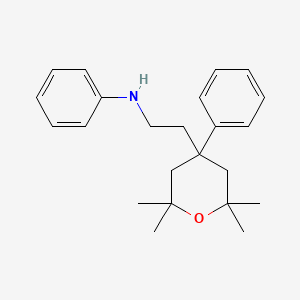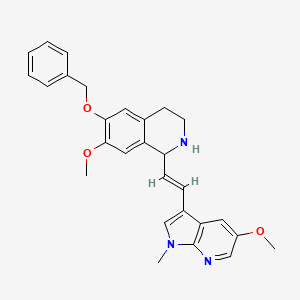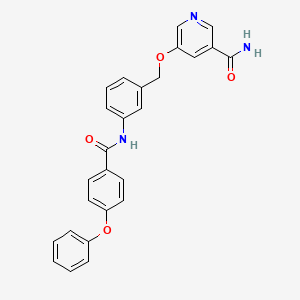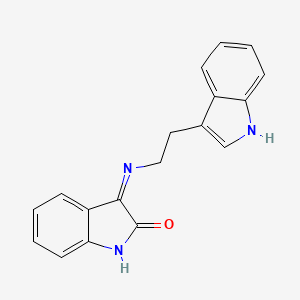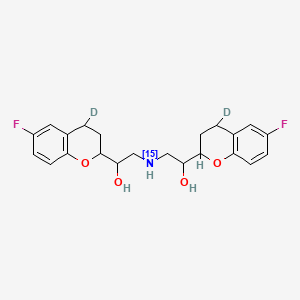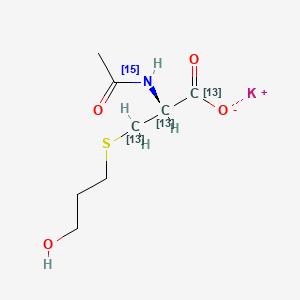
4-(2-Methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AR antagonist 7 is a compound that serves as an androgen receptor antagonist. Androgen receptors are critical in the development and progression of prostate cancer, making AR antagonist 7 a valuable compound in cancer research and treatment. This compound is utilized in various scientific studies, particularly in the context of prostate cancer and hair loss research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AR antagonist 7 involves several steps. One common method includes the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO). This solution is then mixed with polyethylene glycol 300 (PEG300), Tween 80, and distilled water to achieve the desired concentration .
Industrial Production Methods
Industrial production of AR antagonist 7 typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the necessary standards for research and potential therapeutic use .
Analyse Des Réactions Chimiques
Types of Reactions
AR antagonist 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions
Common reagents used in the reactions involving AR antagonist 7 include hydroxylamine, which is used to afford isoxazole derivatives. The reaction conditions often involve specific temperatures and solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of AR antagonist 7, which are evaluated for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
AR antagonist 7 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of new compounds and the study of androgen receptor interactions.
Biology: Investigated for its role in cellular processes and interactions with androgen receptors.
Medicine: Primarily researched for its potential in treating prostate cancer and hair loss.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms
Mécanisme D'action
AR antagonist 7 exerts its effects by binding to the androgen receptor, preventing the receptor from interacting with its natural ligands, such as testosterone and dihydrotestosterone. This inhibition disrupts the androgen receptor signaling pathway, which is crucial for the growth and proliferation of prostate cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Enzalutamide: A second-generation androgen receptor antagonist used in the treatment of castration-resistant prostate cancer.
Apalutamide: Another second-generation androgen receptor antagonist with a similar mechanism of action.
Darolutamide: A newer androgen receptor antagonist with a unique chemical structure
Uniqueness
AR antagonist 7 is unique due to its specific binding affinity and ability to overcome resistance mechanisms that often develop with other androgen receptor antagonists. This makes it a promising candidate for further research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H12F3NO2 |
|---|---|
Poids moléculaire |
307.27 g/mol |
Nom IUPAC |
4-(2-methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C16H12F3NO2/c1-10-3-6-14(15(7-10)21-2)22-12-5-4-11(9-20)13(8-12)16(17,18)19/h3-8H,1-2H3 |
Clé InChI |
CYANSKHXCRJRPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


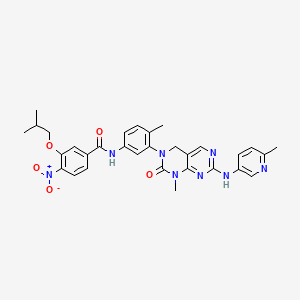
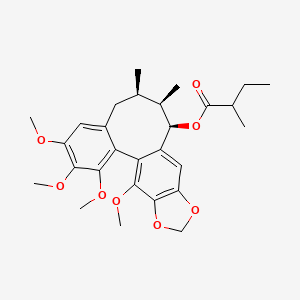
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)
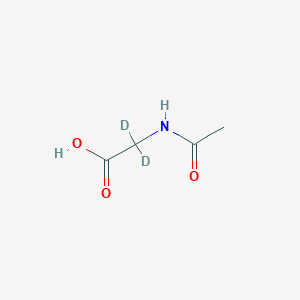
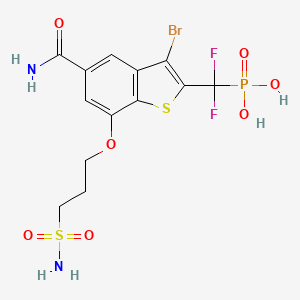

![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
